2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
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Overview
Description
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core with a hydroxyl group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained by oxidation of the intermediate.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-one.
Reduction: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The biological activity of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects. The exact mechanism of action depends on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)-1H-1,3-benzimidazole
- 2-(4-methylphenyl)-1H-indole
- 2-(4-methylphenyl)-1H-benzimidazole
Uniqueness
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenyl substituent, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOZRRFZSFLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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